molecular formula C19H21BrN2O2S B2375706 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1448072-23-8

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No.: B2375706
CAS No.: 1448072-23-8
M. Wt: 421.35
InChI Key: KQBMGCXJNFRBAT-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and an ethylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The bromopyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.

    Bromopyridine Compounds: Compounds such as 3-bromopyridine and its derivatives.

Uniqueness

What sets (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a bromopyridine and an ethylthio-substituted phenyl group in a single molecule is relatively rare and offers diverse possibilities for chemical modifications and biological interactions.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBMGCXJNFRBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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